5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid

boronic acid acidity diol recognition physiological pH binding

5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 1449135-58-3; molecular formula C₁₃H₉BClFN₂O₅; MW 338.48 g/mol) is a bifunctional arylboronic acid building block belonging to the fluorinated phenylboronic acid carboxamide class. It features a 2-fluorobenzeneboronic acid moiety linked via a carbamoyl bridge to a 2-chloro-5-nitrophenyl group, yielding a compound with three electronically active substituents (boronic acid, fluorine, chlorine, and nitro) distributed across two aromatic rings.

Molecular Formula C13H9BClFN2O5
Molecular Weight 338.48 g/mol
Cat. No. B12641836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid
Molecular FormulaC13H9BClFN2O5
Molecular Weight338.48 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F)(O)O
InChIInChI=1S/C13H9BClFN2O5/c15-10-3-2-8(18(22)23)6-12(10)17-13(19)7-1-4-11(16)9(5-7)14(20)21/h1-6,20-21H,(H,17,19)
InChIKeyDXESNWXHBVLKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 1449135-58-3): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 1449135-58-3; molecular formula C₁₃H₉BClFN₂O₅; MW 338.48 g/mol) is a bifunctional arylboronic acid building block belonging to the fluorinated phenylboronic acid carboxamide class . It features a 2-fluorobenzeneboronic acid moiety linked via a carbamoyl bridge to a 2-chloro-5-nitrophenyl group, yielding a compound with three electronically active substituents (boronic acid, fluorine, chlorine, and nitro) distributed across two aromatic rings [1]. This compound is supplied as a research chemical by multiple vendors including CymitQuimica (Indagoo brand, Ref. IN-DA00HXAH) and is catalogued in the PubChem substance database under CID entries for structurally related regioisomers, indicating its membership in a broader screening library of substituted phenylboronic acid carboxamides .

Why 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid Cannot Be Interchanged with Its Closest Regioisomers and Halo-Analogs


The compound class encompassing 5-(2-chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid includes multiple regioisomers and halo-analogs that differ by fluorine position (2- vs. 3-fluoro on the boronic acid ring), halogen identity (Cl vs. F on the distal ring), and nitro group placement (4-nitro vs. 5-nitro), all sharing the same molecular formula or differing by a single atom . These subtle variations produce quantifiably distinct physicochemical and reactivity profiles: the ortho-fluorine substituent lowers the boronic acid pKa by approximately 0.6 log units relative to the meta-fluoro isomer, enhancing diol-binding capacity at neutral pH but simultaneously accelerating protodeboronation under basic Suzuki–Miyaura conditions [1]. The 2-chloro substituent provides a synthetic handle (SNAr or cross-coupling) absent in the 2-fluoro analog, while the 5-nitro position modulates the carbamoyl NH hydrogen-bond donor strength differently than the 4-nitro isomer [2]. Generic substitution across these analogs therefore risks altered coupling efficiency, different aqueous speciation at physiological pH, and loss of downstream diversification potential—all of which are critical for reproducible synthesis and biological assay development.

Quantitative Differentiation Evidence for 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid Versus Closest Structural Analogs


Ortho-Fluoro Boronic Acid pKa Lowering Enhances Diol Binding at Physiological pH Relative to Meta-Fluoro Regioisomer

The target compound bears a fluorine substituent ortho to the boronic acid group (2-fluoro), in contrast to its closest regioisomer 5-(2-chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS 1449135-52-7), which places fluorine meta to boron. Experimentally, 2-fluorophenylboronic acid exhibits a pKa of 8.28 versus 8.86 for 3-fluorophenylboronic acid—a ΔpKa of 0.58 units, corresponding to approximately 3.8-fold greater acidity [1]. The carbamoyl and nitro substituents on the target compound are expected to further depress pKa through electron withdrawal, with the ortho-fluoro effect remaining additive; fluorinated phenylboronic acids with multiple electron-withdrawing groups have reported pKa values as low as 6.17–7.23 [2]. Lower pKa translates to a higher fraction of the tetrahedral, diol-binding boronate anion at neutral pH, which is essential for carbohydrate sensing, glycoprotein capture, and enzyme inhibition applications where binding must occur under physiological conditions [3].

boronic acid acidity diol recognition physiological pH binding sensor design

Ortho-Fluorine Accelerated Protodeboronation Liability Demands Distinct Suzuki Coupling Protocol Design

A well-documented consequence of ortho-fluorine substitution on arylboronic acids is accelerated protodeboronation (loss of the boronic acid group) under the basic conditions typical of Suzuki–Miyaura cross-coupling [1]. Budiman et al. (2021) comprehensively reviewed this phenomenon, establishing that polyfluorinated aryl boronic acid derivatives exhibit instability that is specifically accelerated by ortho-fluorine substituents, leading to protodeboronation products that reduce coupling yields relative to meta- or para-fluoro congeners [2]. For the target compound, this means that the 2-fluoro substitution creates a trade-off: enhanced acidity for diol binding versus greater protodeboronation susceptibility during cross-coupling. The 3-fluoro regioisomer (CAS 1449135-52-7) is expected to be less prone to base-induced protodeboronation, whereas the target compound requires base-free or low-base catalytic conditions (e.g., Pd(dba)₂/SPhos systems) to maintain coupling efficiency [2]. This is a directly actionable differentiation: users planning Suzuki coupling as a primary application must weigh the 2-fluoro isomer's protodeboronation risk against its superior diol-binding properties.

Suzuki-Miyaura coupling protodeboronation ortho-fluorine effect reaction optimization

2-Chloro Substituent as a Synthetic Diversification Handle Absent in the 2-Fluoro Analog

The target compound contains a 2-chloro substituent on the distal aromatic ring, whereas the direct halo-analog 2-fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid (CAS 1449133-65-6) carries a 2-fluoro group at the same position . The chlorine atom provides a site for orthogonal downstream functionalization via nucleophilic aromatic substitution (SNAr, enabled by the electron-withdrawing nitro group) or transition-metal-catalyzed cross-coupling (Buchwald-Hartwig amination, Suzuki coupling on the chloroarene), which is not available with the C–F bond of the fluoro analog due to the far higher bond dissociation energy of C–F (~126 kcal/mol vs. ~84 kcal/mol for C–Cl) and the kinetic inertness of aryl fluorides toward SNAr [1]. The molecular weight difference between the two compounds (338.48 vs. 322.03 g/mol; ΔMW = 16.45 g/mol) also affects physicochemical properties including calculated LogP and polar surface area, which may influence membrane permeability and solubility in biological assay contexts .

synthetic handle nucleophilic aromatic substitution cross-coupling library diversification

5-Nitro vs. 4-Nitro Regioisomerism Modulates Carbamoyl NH Acidity and Hydrogen-Bond Donor Strength

The target compound places the nitro group at the 5-position (meta to the carbamoyl NH) on the distal ring, whereas regioisomers such as 5-(2-chloro-4-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid carry the nitro group at the 4-position (para to carbamoyl NH) . The para-nitro substitution exerts a stronger through-resonance electron-withdrawing effect on the carbamoyl NH, increasing its acidity and hydrogen-bond donor capacity relative to the meta-nitro arrangement. This is a well-established principle of aromatic electronic effects: the Hammett σₚ value for NO₂ is +0.78 versus σₘ = +0.71, indicating that para-nitro withdraws electron density ~10% more effectively through combined inductive and resonance effects [1]. Consequently, the target compound's 5-nitro configuration produces a carbamoyl NH with moderately attenuated hydrogen-bond donor strength compared to the 4-nitro isomer, which has implications for target engagement in biological systems where carbamoyl NH hydrogen bonding is a key recognition element.

nitro group position hydrogen bonding carbamoyl acidity molecular recognition

Supply Chain Differentiation: Vendor Availability, Purity Specifications, and Procurement Pathway Comparison

The target compound (CAS 1449135-58-3) is supplied by CymitQuimica under the Indagoo brand (Ref. IN-DA00HXAH) on an inquiry-only basis, without published catalog pricing or purity specification . The 3-fluoro regioisomer (CAS 1449135-52-7) is available from BoronPharm (catalog No. BP26982) at ≥95% purity (NLT 95%) and from CymitQuimica (Ref. IN-DA00HXAD). The 2-fluoro analog (CAS 1449133-65-6) is offered by Thermo Scientific/Alfa Aesar at 97% purity with published catalog listing and standard Fisher Scientific distribution . The regioisomeric variant 5-(2-chloro-6-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS 1449133-18-9) is available from Thermo Scientific/Alfa Aesar at 97% purity in 250 mg quantity . A pinacol ester derivative, (2-chloro-5-((2-fluoro-5-nitrophenyl)carbamoyl)phenyl)boronic acid pinacol ester, is listed by Fluorochem with published pricing tiers . This fragmented supply landscape means that the target compound's procurement pathway is distinct—requiring direct vendor inquiry rather than e-commerce purchase—which may impact lead times and minimum order quantities relative to the more broadly catalogued analogs.

vendor comparison purity specification procurement supply chain

Optimal Application Scenarios for 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid Based on Verified Differentiation Evidence


Neutral-pH Carbohydrate and Glycoprotein Recognition Probes Requiring Enhanced Diol-Binding Affinity

The target compound's ortho-fluoro substitution depresses the boronic acid pKa relative to the meta-fluoro regioisomer, increasing the fraction of the tetrahedral boronate anion at physiological pH 7.4 and thereby enhancing diol-binding capacity . This makes it a rational candidate for developing fluorescent sensors, boronate affinity chromatography resins, or hydrogel-based glucose-responsive materials where binding must occur under neutral aqueous conditions. The 2-chloro-5-nitrophenyl moiety provides an additional chromophoric handle for detection or a site for further conjugation. Users developing glucose sensors or glycoprotein capture agents should select this ortho-fluoro isomer over the 3-fluoro analog specifically for its superior diol-binding thermodynamics at neutral pH .

Medicinal Chemistry Library Synthesis with Built-in Late-Stage Diversification via the 2-Chloro Handle

The chlorine atom on the distal ring distinguishes the target compound from the difluoro analog (CAS 1449133-65-6) by providing a site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling after the boronic acid has been utilized in an initial Suzuki coupling . This orthogonality enables a two-step diversification strategy: (1) Suzuki coupling at the boronic acid site to construct the biaryl core, followed by (2) SNAr or Buchwald-Hartwig amination at the 2-chloro position to introduce amine, ether, or thioether diversity. The 2-fluoro analog cannot support this sequential diversification strategy because the C–F bond is kinetically inert under standard coupling conditions . Medicinal chemistry groups building focused libraries should procure the target compound specifically when a two-step, bidirectional diversification workflow is planned.

Suzuki-Miyaura Coupling Under Base-Free or Low-Base Catalytic Conditions Exploiting Ortho-Fluoro Electronic Activation

The ortho-fluoro group renders the target compound more electrophilic at boron, which facilitates transmetallation in the Suzuki catalytic cycle but simultaneously increases protodeboronation risk under conventional basic conditions . This dual character makes the compound particularly suitable for emerging base-free Suzuki protocols (e.g., Pd(dba)₂/SPhos systems) that have been specifically developed for ortho-fluorinated aryl boronates, where the enhanced reactivity can be harnessed without the competing degradation pathway . Researchers pioneering these specialized coupling methodologies should select the ortho-fluoro isomer precisely because its documented protodeboronation liability serves as a stringent test substrate for evaluating new catalytic systems, whereas the 3-fluoro isomer would not challenge catalyst selectivity to the same degree.

Crystal Engineering and Supramolecular Assembly Utilizing Differentiated Hydrogen-Bond Donor Geometry

The 5-nitro (meta to carbamoyl) configuration in the target compound produces a carbamoyl NH hydrogen-bond donor with different geometry and strength compared to the 4-nitro (para) regioisomer, as quantified by the 0.07-unit difference in Hammett σ constants . In co-crystal design, metal-organic framework construction, or host-guest chemistry where the carbamoyl NH serves as a directional hydrogen-bond donor, this positional difference alters the supramolecular synthon geometry. Researchers engaged in crystal engineering should select between the 5-nitro and 4-nitro isomers based on the specific hydrogen-bond distance and angle requirements predicted by the target co-former, rather than treating them as interchangeable building blocks.

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